NH-3 Exhibits Subtype-Selective TRβ Binding with Nanomolar Affinity
NH-3 demonstrates potent binding to thyroid hormone receptors with an IC₅₀ of 55 nM in competition binding assays [1]. In contrast, the parental agonist GC-1 (sobetirome) binds TRβ-1 with an EC₅₀ of 0.16 μM (160 nM) and TRα-1 with an EC₅₀ of 0.58 μM (580 nM), indicating that NH-3 retains high affinity while reversing functional activity from agonism to antagonism [2]. Furthermore, NH-3 exhibits modest selectivity for the TRβ isoform over TRα, a property shared with GC-1 but critical for applications where TRα-mediated cardiac effects must be minimized [3].
| Evidence Dimension | Receptor Binding Affinity (IC₅₀ / EC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 55 nM (TR, competitive binding assay) |
| Comparator Or Baseline | GC-1 (sobetirome): EC₅₀ = 0.16 μM (160 nM) for TRβ-1; EC₅₀ = 0.58 μM (580 nM) for TRα-1 |
| Quantified Difference | NH-3 binding IC₅₀ is 2.9‑fold lower (more potent) than GC-1 EC₅₀ for TRβ-1; functional activity is opposite (antagonist vs. agonist) |
| Conditions | In vitro radioligand competition binding assay using recombinant human TRs |
Why This Matters
Procurement of NH-3 ensures access to a TRβ‑preferring ligand with sub‑100 nM binding affinity, enabling antagonist studies at concentrations where weaker or non‑selective ligands would fail to achieve receptor occupancy.
- [1] Lim, W., et al. (2002). A thyroid hormone antagonist that inhibits thyroid hormone action in vivo. Journal of Biological Chemistry, 277(38), 35664–35670. DOI: 10.1074/jbc.M205608200 View Source
- [2] Chiellini, G., et al. (1998). A high-affinity subtype-selective agonist ligand for the thyroid hormone receptor. Chemistry & Biology, 5(6), 299–306. DOI: 10.1016/S1074-5521(98)90168-5 View Source
- [3] Nguyen, N.-H., et al. (2002). Rational design and synthesis of a novel thyroid hormone antagonist that blocks coactivator recruitment. Journal of Medicinal Chemistry, 45(15), 3310–3320. DOI: 10.1021/jm0201013 View Source
